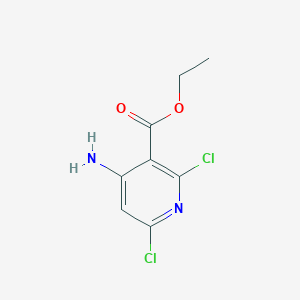![molecular formula C6H12ClNO B13520976 O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride is a chemical compound with a molecular weight of 149.62 g/mol . It is known for its unique structure, which includes a cyclobutyl ring with a methylene group and a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride typically involves the reaction of a cyclobutyl-containing precursor with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also modulate enzymatic activity and signaling pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- O-[(3-methylidenecyclobutyl)methyl]hydroxylamine
- O-[(3-methylidenecyclobutyl)methyl]hydroxylamine nitrate
- O-[(3-methylidenecyclobutyl)methyl]hydroxylamine sulfate
Uniqueness
O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical .
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
O-[(3-methylidenecyclobutyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-2-6(3-5)4-8-7;/h6H,1-4,7H2;1H |
InChI Key |
IXEUEOBXBNPOSB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}acetate](/img/structure/B13520901.png)




![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)

![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)

![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)
